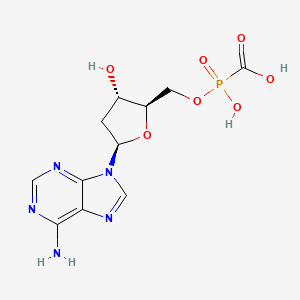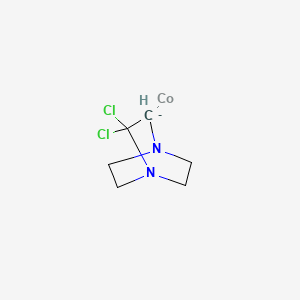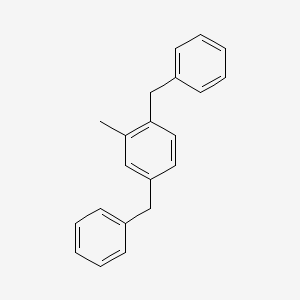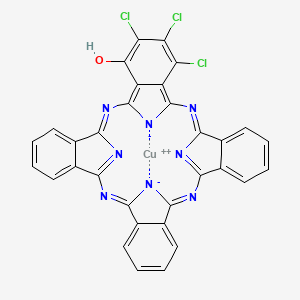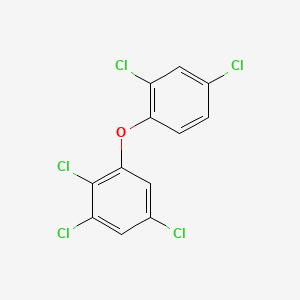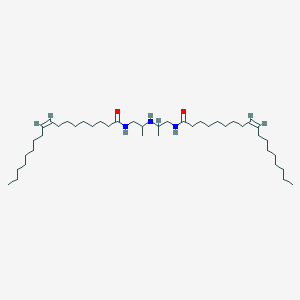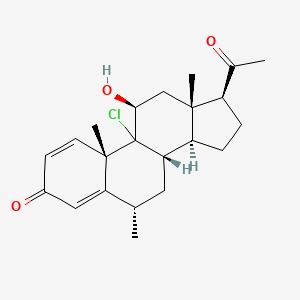
2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol is a chemical compound with the molecular formula C9H20O2S2 It is characterized by the presence of two ethanol groups attached to a central 2-methylbutane-1,4-diyl backbone through thioether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol typically involves the reaction of 2-methylbutane-1,4-dithiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylbutane-1,4-dithiol+2 Ethylene oxide→2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol
Industrial Production Methods
In an industrial setting, the production of 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst presence, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Acid chlorides or alkyl halides; reactions may require a base such as pyridine or triethylamine to neutralize the by-products.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Esters, ethers
Aplicaciones Científicas De Investigación
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use in the study of enzyme interactions and protein modifications due to its thioether linkages.
Medicine: Investigated for its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol exerts its effects depends on its application. In biological systems, the thioether groups may interact with thiol-containing enzymes or proteins, potentially modifying their activity. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebisoxybis(2-methylbutane)
- 2,2’-((2-Methyl-1,4-butanediyl)bis(thio))bisethanol
Uniqueness
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol is unique due to its combination of thioether and hydroxyl functional groups This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications
Propiedades
Número CAS |
82010-84-2 |
|---|---|
Fórmula molecular |
C9H20O2S2 |
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethylsulfanyl)-3-methylbutyl]sulfanylethanol |
InChI |
InChI=1S/C9H20O2S2/c1-9(8-13-7-4-11)2-5-12-6-3-10/h9-11H,2-8H2,1H3 |
Clave InChI |
HZYDXMRRWHMPAF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCSCCO)CSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


